molecular formula C12H11BrO2 B8304408 (2-Bromo-4-hydroxymethyl-naphthalen-1-yl)-methanol

(2-Bromo-4-hydroxymethyl-naphthalen-1-yl)-methanol

Cat. No.: B8304408
M. Wt: 267.12 g/mol
InChI Key: SXZXLMGACZRSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-4-hydroxymethyl-naphthalen-1-yl)-methanol is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

[3-bromo-4-(hydroxymethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H11BrO2/c13-12-5-8(6-14)9-3-1-2-4-10(9)11(12)7-15/h1-5,14-15H,6-7H2

InChI Key

SXZXLMGACZRSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2CO)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen stream, to a solution of 2-bromo-naphthalene-1,4-dicarboxylic acid diisopropyl ester (191.5 mg, 0.505 mmol) in dichloromethane (1.9 mL) was added a solution of diisobutylaluminum hydride in toluene (1.04 M, 4.9 mL, 5.096 mmol) at −78° C. The temperature of the resultant mixture was raised over 2 hours to 0° C., and then to the solution was added saturated aqueous ammonium chloride to stop the reaction. The resultant mixture was twice extracted with ethyl acetate. After drying the organic layer over anhydrous magnesium sulfate, solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography (developing solution=ethyl acetate:n-hexane (1:1)), to thereby obtain the titled compound (124 mg, 87%).
Name
2-bromo-naphthalene-1,4-dicarboxylic acid diisopropyl ester
Quantity
191.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

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